molecular formula C19H22N4O6S B2568038 methyl 5-{[6-(azepane-1-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl}furan-2-carboxylate CAS No. 1251678-23-5

methyl 5-{[6-(azepane-1-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl}furan-2-carboxylate

Cat. No.: B2568038
CAS No.: 1251678-23-5
M. Wt: 434.47
InChI Key: SACHFHJKONACRU-UHFFFAOYSA-N
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Description

Methyl 5-{[6-(azepane-1-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl}furan-2-carboxylate is a complex organic compound that features a triazole ring fused with a pyridine ring, a furan ring, and an azepane sulfonyl group

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Methyl 5-{[6-(azepane-1-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl}furan-2-carboxylate plays a crucial role in biochemical reactions due to its ability to bind with a variety of enzymes and proteins. The triazole ring in its structure is known to interact with enzymes such as cytochrome P450, which is involved in drug metabolism . Additionally, this compound can inhibit certain enzymes, thereby affecting various metabolic pathways. The interactions between this compound and biomolecules are primarily non-covalent, involving hydrogen bonding and van der Waals forces .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, particularly those involved in apoptosis and cell proliferation . This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. Additionally, it impacts cellular metabolism by inhibiting key metabolic enzymes, leading to altered levels of metabolites . These effects make it a potential candidate for therapeutic applications in cancer and other diseases.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . This compound also affects gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of target genes . These molecular interactions are crucial for its biological effects and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that its effects on cellular function can persist, with some changes in gene expression and metabolic activity becoming more pronounced over time . These temporal effects are important for understanding its potential as a therapeutic agent.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have minimal toxicity and significant therapeutic effects, particularly in models of cancer . At higher doses, toxic effects such as liver damage and oxidative stress have been observed . These dosage-dependent effects are critical for determining the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its biotransformation . The compound can also affect metabolic flux by inhibiting key enzymes in glycolysis and the citric acid cycle . These interactions can lead to changes in metabolite levels and overall metabolic activity, highlighting its potential impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . It can be actively transported into cells via membrane transporters and distributed to various cellular compartments . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys . Understanding its transport and distribution is essential for optimizing its therapeutic use.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm and nucleus, where it can interact with enzymes and DNA . The compound may also be directed to specific organelles, such as mitochondria, through targeting signals or post-translational modifications . This localization is important for its role in regulating cellular processes and its potential therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-{[6-(azepane-1-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl}furan-2-carboxylate typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Furan Ring Introduction: The furan ring can be introduced via a cyclization reaction involving a suitable diene and a dienophile.

    Azepane Sulfonyl Group Addition: The azepane sulfonyl group can be added through a sulfonylation reaction using azepane and a sulfonyl chloride derivative.

    Final Coupling: The final step involves coupling the triazole-pyridine moiety with the furan ring and the azepane sulfonyl group under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can occur at the triazole ring, potentially converting it to a dihydrotriazole derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonyl group, leading to the formation of various sulfonamide derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various sulfonamide derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial, anticancer, or anti-inflammatory agent.

    Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its triazole and pyridine moieties.

    Material Science: The compound’s structural properties may make it useful in the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: An antifungal agent with a triazole ring.

    Voriconazole: Another antifungal agent with a triazole ring.

    Trazodone: An antidepressant with a triazole ring.

Uniqueness

Methyl 5-{[6-(azepane-1-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl}furan-2-carboxylate is unique due to its combination of a triazole-pyridine fused ring system with a furan ring and an azepane sulfonyl group. This unique structure provides a distinct set of chemical and biological properties that differentiate it from other triazole-containing compounds.

Properties

IUPAC Name

methyl 5-[[6-(azepan-1-ylsulfonyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O6S/c1-28-18(24)16-8-6-14(29-16)12-23-19(25)22-13-15(7-9-17(22)20-23)30(26,27)21-10-4-2-3-5-11-21/h6-9,13H,2-5,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SACHFHJKONACRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CN2C(=O)N3C=C(C=CC3=N2)S(=O)(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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